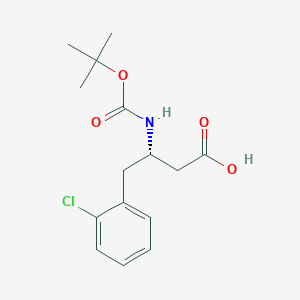

Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRPCCFLMVZEKN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern medicinal chemistry and drug development, the precise control of molecular architecture is paramount. Chiral non-natural amino acids serve as foundational components for constructing novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid is a quintessential example of such a strategic building block. As a protected β-amino acid, it is a key intermediate in the synthesis of complex peptides and pharmacologically active small molecules.

The structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine, an (S)-configured chiral center, and a 2-chlorophenyl moiety, provides a unique combination of steric and electronic properties. This guide offers an in-depth exploration of its physicochemical properties, synthesis, analysis, and applications, designed for researchers and drug development professionals who utilize such advanced intermediates to push the boundaries of pharmaceutical innovation. Its structural similarity to precursors of GABA (γ-aminobutyric acid) analogs, such as the muscle relaxant Baclofen, underscores its relevance in neuropharmacology and related therapeutic areas.

Section 1: Core Physicochemical & Structural Data

Accurate identification and understanding of a compound's physical properties are the bedrock of reproducible scientific research. All quantitative data for this compound are summarized below. It is important to note that as a specialized research chemical, some physical properties like boiling point are predicted values, while others, such as melting point, are derived from closely related isomers and should be considered representative.

Identification and Properties

| Property | Value | Source |

| CAS Number | 884981-89-3 | Internal Database Cross-reference |

| Systematic Name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(2-chlorophenyl)butanoic acid | IUPAC Nomenclature |

| Synonyms | Boc-(S)-β-HomoPhe(2-Cl)-OH, Boc-2-chloro-L-β-homophenylalanine | Chem-Impex[1] |

| Molecular Formula | C₁₅H₂₀ClNO₄ | Crysdot LLC |

| Molecular Weight | 313.78 g/mol | Chem-Impex[1] |

| Appearance | White to off-white powder | Chem-Impex[1] |

| Melting Point | ~150 - 156 °C (representative value for 3-chloro isomer) | Chem-Impex[2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | CHIRALEN |

Chemical Structure

The molecule's structure is defined by three key features critical to its synthetic utility:

-

Boc Protecting Group: Ensures the amine's nucleophilicity is masked, allowing for selective reactions at the carboxylic acid terminus. It is stable under many reaction conditions but can be cleanly removed with mild acid (e.g., trifluoroacetic acid).

-

(S)-Stereocenter: The specific three-dimensional arrangement is crucial for biological activity, as enantiomers often have dramatically different pharmacological profiles.

-

2-Chlorophenyl Group: The ortho-substituted chlorine atom introduces electronic and steric constraints that can influence molecular conformation and binding affinity to biological targets.

Section 2: Synthesis & Purification Strategy

The synthesis of enantiomerically pure compounds like this compound requires a robust stereoselective strategy. While multiple routes are feasible, a common approach involves the asymmetric reduction of a suitable precursor or the resolution of a racemic mixture. The following represents a generalized, high-level workflow.

Representative Synthetic Workflow

The causality behind this workflow is rooted in establishing the chiral center early and efficiently. An asymmetric catalytic reaction is often preferred in industrial settings for its efficiency and reduction of waste compared to classical resolution.

Detailed Purification Protocol: Recrystallization

Purification is critical to remove diastereomeric impurities, unreacted starting materials, and catalysts. Recrystallization is often a highly effective method for obtaining high-purity crystalline solids.

Rationale: This method leverages the differential solubility of the desired product and impurities in a chosen solvent system at varying temperatures. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Protocol:

-

Solvent Selection: Screen solvents for suitability. A common system for compounds of this class is Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.

-

Dissolution: Dissolve the crude product (1.0 eq) in a minimal amount of hot ethyl acetate (~60-70°C) until a clear solution is obtained. The use of minimal solvent is crucial for maximizing yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Forcing crystallization by rapid cooling can trap impurities.

-

Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize precipitation.

-

Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexanes to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Section 3: Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of the final compound is a non-negotiable step. A multi-pronged analytical approach ensures the material meets the stringent requirements for use in drug development.

Standard Analytical Workflow

The following workflow represents a self-validating system where each step provides orthogonal data to confirm the material's quality.

Protocol: Chiral HPLC for Enantiomeric Purity

Rationale: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.[1]

Methodology:

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). The choice of column is critical and often requires screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Analysis:

-

Inject a standard of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample to be tested.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

-

Section 4: Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the ability to incorporate it into larger molecules to impart specific properties.

Role as a Chiral Building Block

-

Peptide Synthesis: As a protected non-natural amino acid, it can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. The Boc group is removed in situ to allow for coupling with the next amino acid in the sequence. The 2-chlorophenyl side chain can introduce conformational constraints or new binding interactions that are not possible with natural amino acids.

-

GABA Analog Synthesis: The core structure is a β-amino acid analog of phenylethylamine. This makes it a direct precursor for synthesizing analogs of GABAergic modulators. For instance, the closely related (R)-4-amino-3-(4-chlorophenyl)butanoic acid is the active enantiomer of Baclofen, a GABAB receptor agonist.[3] The subject compound of this guide could be used to synthesize novel GABAB receptor modulators with potentially different selectivity or pharmacokinetic profiles.

-

Small Molecule Scaffolding: Medicinal chemists use such intermediates to build libraries of novel compounds for screening. The unique stereochemistry and substitution pattern provide a starting point for creating structurally diverse molecules.

Logical Pathway to a Target Molecule

The diagram below illustrates the strategic position of this intermediate in a typical drug development pathway.

References

A Comprehensive Technical Guide to the Characterization of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid in Medicinal Chemistry

This compound is a chiral building block of significant interest in the field of drug discovery and development. As a derivative of gamma-aminobutyric acid (GABA), its structural motif is found in a variety of pharmacologically active molecules. The presence of the 2-chlorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and metabolic stability.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry. Its role is to temporarily mask the reactive amino group, allowing for selective chemical transformations at other sites of the molecule. The Boc group's stability in a wide range of chemical conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool for multi-step syntheses of complex molecules.[1]

This in-depth technical guide provides a comprehensive overview of the characterization of this compound. As a Senior Application Scientist, this guide is structured to not only present the essential analytical data but also to provide insights into the causality behind the experimental choices and the interpretation of the results. Every analytical method described herein is part of a self-validating system to ensure the highest degree of scientific integrity.

Physicochemical Properties

A foundational aspect of characterizing any chemical compound is the determination of its fundamental physicochemical properties. These properties are crucial for identification, quality control, and formulation development.

| Property | Expected Value | Source/Method |

| Molecular Formula | C₁₅H₂₀ClNO₄ | Calculated |

| Molecular Weight | 313.78 g/mol | Calculated |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in organic solvents like methanol, DMSO | Experimental |

| Melting Point | Not available; expected to be a crystalline solid with a defined melting range. | Differential Scanning Calorimetry (DSC) |

Note: The molecular formula and weight are based on the closely related isomer, Boc-(S)-3-Amino-4-(4-chlorophenyl)butyric acid, and are identical for the 2-chloro isomer.

Structural Elucidation via Spectroscopic Techniques

A combination of spectroscopic methods is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Expertise & Experience: The "Why" Behind the Experiment

The choice of solvent for NMR analysis is critical. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule due to their ability to dissolve the compound and their distinct solvent signals that do not interfere with the analyte's signals. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms and their electronic environments.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | m | 4H | Ar-H | The four protons on the 2-chlorophenyl ring will appear as a complex multiplet in the aromatic region. |

| ~5.0 | br s | 1H | NH | The amide proton signal is often broad and its chemical shift can vary with concentration and temperature. |

| ~4.3 | m | 1H | CH -NHBoc | This proton is adjacent to the nitrogen and the chiral center, leading to a multiplet. |

| ~3.1 | m | 2H | CH ₂-Ar | The two protons of the methylene group adjacent to the aromatic ring will be diastereotopic and appear as a multiplet. |

| ~2.6 | m | 2H | CH ₂-COOH | The two protons of the methylene group adjacent to the carboxylic acid will also be diastereotopic and appear as a multiplet. |

| 1.45 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector give a characteristic sharp singlet.[2] |

| ~11.0 | br s | 1H | COOH | The carboxylic acid proton is typically a broad singlet at a downfield chemical shift and may exchange with residual water in the solvent. |

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |

| ~155 | C =O (Boc) | The carbonyl carbon of the carbamate in the Boc group has a characteristic chemical shift.[2] |

| ~135 | Ar-C -Cl | The carbon atom of the aromatic ring bonded to the chlorine atom. |

| ~127-130 | Ar-C H | The protonated carbons of the aromatic ring. |

| ~80 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group in the Boc protector.[2] |

| ~50 | C H-NHBoc | The chiral carbon atom bonded to the nitrogen. |

| ~40 | C H₂-Ar | The methylene carbon adjacent to the aromatic ring. |

| ~38 | C H₂-COOH | The methylene carbon adjacent to the carboxylic acid. |

| ~28 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[2] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2] Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

Visualization of the NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis of Boc-amino acids.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Expertise & Experience: The "Why" Behind the Experiment

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like Boc-protected amino acids, as it typically produces intact molecular ions with minimal fragmentation. This allows for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (HRMS) |

| [M+H]⁺ | 314.1157 | Expected to be within 5 ppm of calculated |

| [M+Na]⁺ | 336.0976 | Expected to be within 5 ppm of calculated |

| [M-H]⁻ | 312.1008 | Expected to be within 5 ppm of calculated |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Analysis: Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the observed mass-to-charge ratios with the calculated values for the expected molecular formula.

Visualization of the Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The "Why" Behind the Experiment

FTIR is a rapid and non-destructive technique that provides a molecular "fingerprint." For this compound, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O groups, the carbamate N-H and C=O groups of the Boc protector, and the C-H bonds of the alkyl and aromatic portions of the molecule.

Expected FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3350 | N-H stretch | Amide (Boc) |

| ~2980, 2870 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Amide (Boc)[3] |

| ~1520 | N-H bend | Amide (Boc)[3] |

| ~1450, 1370 | C-H bend | Alkyl |

| ~1160 | C-O stretch | Carbamate (Boc) |

| ~750 | C-Cl stretch | Aryl Halide |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Acquire the infrared spectrum of the sample.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Stereochemical Integrity: The Importance of Chirality

The "(S)" designation in the name of the compound indicates a specific three-dimensional arrangement of atoms around the chiral center. In drug development, the stereochemistry of a molecule is critically important, as different enantiomers can have vastly different biological activities.

Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Expected Optical Rotation Data

Experimental Protocol: Polarimetry

-

Sample Preparation: Accurately prepare a solution of the compound of known concentration in a suitable solvent (e.g., methanol).

-

Measurement: Fill a polarimeter cell of a known path length with the solution. Measure the angle of rotation of plane-polarized light at a specific temperature and wavelength.

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Conclusion: A Validated Approach to Characterization

The comprehensive characterization of this compound through the synergistic application of NMR, MS, FTIR, and polarimetry provides a robust and self-validating system for confirming its identity, purity, and stereochemical integrity. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. By understanding the "why" behind each analytical technique, and by meticulously interpreting the resulting data, we can ensure the quality and reliability of this compound in its journey from the laboratory to potential therapeutic applications.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation and purity assessment of chiral intermediates are paramount. Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid, a protected amino acid derivative, serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its precise molecular architecture, including stereochemistry and the integrity of the Boc protecting group, directly influences the efficacy and safety of the final drug substance. This guide provides a comprehensive technical overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive characterization of this key intermediate. As a Senior Application Scientist, the following sections detail not just the analytical protocols but the underlying scientific principles and data interpretation strategies essential for robust quality control and regulatory compliance.

The Complementary Power of NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary analytical techniques that, when used in concert, provide a holistic understanding of a molecule's identity, structure, and purity. NMR spectroscopy elucidates the intricate connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei, offering a detailed map of the carbon-hydrogen framework. In contrast, mass spectrometry provides the precise molecular weight of the compound and, through fragmentation analysis, offers valuable insights into its molecular composition and the presence of specific functional groups. The synergy of these techniques is indispensable for the comprehensive characterization of novel or critical chemical entities like this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By providing information on the chemical environment, connectivity, and stereochemistry of each proton and carbon atom, it allows for a detailed confirmation of the synthesized target compound.

Theoretical Framework

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are the most common NMR experiments for the characterization of organic molecules. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus. Electronegative atoms and unsaturated groups, for instance, tend to deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield).[1] Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing information about the dihedral angle between these protons, which is crucial for stereochemical assignments.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry vial.[2]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent signal.[2][3] However, for compounds with carboxylic acid moieties, which can lead to broad and sometimes unobservable exchangeable protons (OH and NH), a more polar aprotic solvent like Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred.[2][3] DMSO-d₆ can also improve the solubility of more polar compounds.[2]

-

Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum. A standard acquisition involves a 90° pulse and the collection of the free induction decay (FID).

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

3. Data Processing:

-

Apply a Fourier transform to the FIDs to obtain the frequency-domain spectra.

-

Phase correct the spectra to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and integrations for this compound.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc-(CH₃)₃ | ~1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are chemically identical and do not couple with other protons, resulting in a characteristic sharp singlet in a relatively uncongested region of the spectrum.[4] |

| -CH₂-COOH | ~2.5 - 2.7 | Doublet of doublets | 2H | These methylene protons are diastereotopic and adjacent to a chiral center, leading to a more complex splitting pattern. They will couple with the proton on the adjacent chiral carbon. |

| Ar-CH₂- | ~2.9 - 3.2 | Doublet of doublets | 2H | These methylene protons are also diastereotopic and adjacent to a chiral center. Their chemical shift is influenced by the adjacent aromatic ring and the chiral center. |

| -CH(NH)- | ~4.0 - 4.3 | Multiplet | 1H | This proton is at a chiral center and is coupled to the adjacent methylene protons. Its chemical shift is influenced by the adjacent nitrogen and the chiral environment. |

| -NH- | ~5.0 - 5.5 (broad) | Singlet (broad) | 1H | The chemical shift of the NH proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad signal due to quadrupole broadening and chemical exchange.[4] |

| Aromatic-H | ~7.1 - 7.4 | Multiplets | 4H | The protons on the 2-chlorophenyl ring will exhibit complex splitting patterns due to their different chemical environments and coupling to each other. The electron-withdrawing effect of the chlorine atom will influence their chemical shifts.[1] |

| -COOH | ~10 - 12 (very broad) | Singlet (very broad) | 1H | The carboxylic acid proton is highly acidic and undergoes rapid chemical exchange, resulting in a very broad signal that may not always be observed, especially in protic solvents. |

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

Predicted ¹³C NMR Spectral Data and Interpretation

The following table outlines the expected ¹³C NMR chemical shifts for the key carbon atoms in the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Boc-(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group are shielded and appear in the aliphatic region. |

| -CH₂-COOH | ~38 - 42 | Aliphatic methylene carbon adjacent to a carboxylic acid. |

| Ar-CH₂- | ~35 - 40 | Aliphatic methylene carbon adjacent to an aromatic ring. |

| -CH(NH)- | ~50 - 55 | Carbon at the chiral center, bonded to nitrogen. |

| Boc-C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group is a key indicator of the Boc group's presence.[5] |

| Aromatic-C | ~127 - 135 | The carbons of the phenyl ring will appear in the aromatic region, with the carbon bearing the chlorine atom having a distinct chemical shift. |

| Aromatic-C-Cl | ~130 - 134 | The chemical shift of the carbon directly attached to the chlorine atom is influenced by the electronegativity of the halogen. |

| Boc-C=O | ~155 | The carbonyl carbon of the carbamate group is deshielded and appears downfield.[5] |

| -COOH | ~175 | The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears at the downfield end of the spectrum. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically produces intact molecular ions.

Theoretical Framework

In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their mass-to-charge ratio (m/z). The presence of a chlorine atom is readily identifiable due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, which results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.[6][7][8]

Experimental Protocol: ESI-MS

1. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

-

Solvent Selection: A mixture of methanol or acetonitrile with water is commonly used for ESI-MS. A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

2. Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

To obtain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectral Data and Interpretation

The molecular formula of this compound is C₁₅H₂₀ClNO₄, with a monoisotopic mass of approximately 313.11 g/mol .

Expected Molecular Ions:

-

Positive Ion Mode [M+H]⁺: m/z ≈ 314.12

-

Positive Ion Mode [M+Na]⁺: m/z ≈ 336.10

-

Negative Ion Mode [M-H]⁻: m/z ≈ 312.10

Isotopic Pattern: Due to the presence of one chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. There will be a peak at M and a peak at M+2 with an intensity ratio of approximately 3:1.[6][7][8]

Expected Fragmentation Pattern (MS/MS of [M+H]⁺): The fragmentation of Boc-protected amino acids upon CID is well-characterized and provides strong evidence for the presence of the Boc group.[9]

| Fragment Ion (m/z) | Loss | Structure of Loss/Fragment | Rationale |

| ~258.14 | 56 Da | C₄H₈ (isobutylene) | A characteristic loss from the Boc group via a McLafferty-type rearrangement. |

| ~214.13 | 100 Da | C₅H₈O₂ (Boc group) | Cleavage of the entire Boc group. |

| ~182.04 | C₆H₄ClCH₂CH(NH₂) | Cleavage of the butyric acid side chain. | |

| ~140.03 | C₆H₄ClCH₂ | Benzylic cleavage. | |

| ~57.07 | C₄H₉⁺ | tert-butyl cation | A common fragment from the Boc group. |

Mass Spectrometry Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Conclusion

The structural elucidation and purity confirmation of this compound are critical steps in the drug development pipeline. The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive analytical strategy. ¹H and ¹³C NMR confirm the atomic connectivity and stereochemical integrity of the molecule, with the characteristic signals of the Boc group and the substituted phenyl ring serving as key diagnostic markers. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement, while the isotopic pattern confirms the presence of chlorine. Furthermore, tandem mass spectrometry elucidates the fragmentation pathways, providing definitive evidence for the presence of the Boc protecting group and other structural motifs. The methodologies and expected spectral data presented in this guide serve as a foundational framework for the rigorous quality control of this important synthetic intermediate, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

References

- 1. BOC-(S)-3-AMINO-4-(3-FLUOROPHENYL)BUTYRIC ACID(270596-51-5) 1H NMR [m.chemicalbook.com]

- 2. Boc-(S)-3-Amino-4-(4-chloro-phenyl)-butyric acid | C15H20ClNO4 | CID 2761571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID(331763-75-8) 1H NMR [m.chemicalbook.com]

- 7. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]

- 8. bmse000402 Butyric Acid at BMRB [bmrb.io]

- 9. PubChemLite - (s)-3-(boc-amino)-4-(3-chlorophenyl)butyric acid (C15H20ClNO4) [pubchemlite.lcsb.uni.lu]

The Biological Activity of Chlorinated GABA Analogs: From Receptor Modulation to Novel Functions

An In-depth Technical Guide

Executive Summary

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] Consequently, the GABAergic system is a primary target for therapeutic intervention in a host of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and spasticity.[3][4] Medicinal chemistry has long sought to develop GABA analogs with improved pharmacokinetic and pharmacodynamic profiles. The introduction of chlorine atoms into GABA-related scaffolds represents a key strategy in this endeavor. Chlorination can profoundly alter a molecule's lipophilicity, electronic distribution, and conformation, leading to significant changes in biological activity, receptor selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the biological activities of chlorinated GABA analogs, detailing their mechanisms of action at GABA receptors and transporters, exploring structure-activity relationships, and presenting detailed protocols for their pharmacological characterization. Furthermore, we will explore novel biological functions of chlorinated GABA derivatives that extend beyond classical neurotransmission.

The GABAergic System: A Primer

The inhibitory effects of GABA are mediated by a sophisticated network of receptors and transporters. Understanding these components is crucial to appreciating the action of chlorinated analogs.

-

GABA Receptors: These are broadly classified into two main types:

-

GABA_A Receptors (GABA_A-Rs): These are ionotropic receptors, forming a pentameric structure with a central chloride ion channel.[1][5] When GABA binds, the channel opens, allowing an influx of chloride ions (Cl⁻) that hyperpolarizes the neuron, making it less likely to fire an action potential.[5][6][7] The GABA_A-R complex is a rich pharmacological target, featuring multiple allosteric binding sites for drugs like benzodiazepines, barbiturates, and neurosteroids, which modulate the receptor's response to GABA.[6][8]

-

GABA_B Receptors (GABA_B-Rs): These are metabotropic G-protein-coupled receptors (GPCRs).[2][8] Unlike GABA_A-Rs, they don't form an ion channel themselves. Instead, their activation initiates intracellular signaling cascades that lead to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).[2][8]

-

-

GABA Transporters (GATs): These proteins are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its signal.[9] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission.[9][10]

Mechanisms of Action of Key Chlorinated GABA Analogs

Chlorination has been successfully employed to create potent and selective modulators of the GABAergic system.

2.1. GABA_B Receptor Agonism: The Case of Baclofen

Perhaps the most well-known chlorinated GABA analog is Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid). It is a potent and selective agonist for the GABA_B receptor.[8][11]

-

Mechanism: The introduction of the p-chlorophenyl ring into the GABA backbone is critical for its activity. This lipophilic group allows Baclofen to cross the blood-brain barrier more effectively than GABA itself and confers high selectivity for the GABA_B receptor, with little to no activity at GABA_A receptors.[8][11] Upon binding, Baclofen activates GABA_B receptors, leading to downstream effects like reduced calcium influx and increased potassium efflux, which collectively decrease neuronal excitability.

-

Therapeutic Use: Baclofen is widely used as a muscle relaxant to treat spasticity associated with multiple sclerosis and spinal cord injuries.[11]

2.2. GABA_A Receptor Modulation

The structural diversity of the GABA_A receptor allows for modulation by various chlorinated compounds, often through different binding sites.

-

Prodrugs: Chloral hydrate is a classic sedative-hypnotic that acts as a prodrug. In the body, it is metabolized to trichloroethanol , which is the active compound.[12] Trichloroethanol enhances the function of the GABA_A receptor complex, potentiating the GABA-mediated chloride current, similar to the action of barbiturates and benzodiazepines.[12]

-

Allosteric Modulators: Certain chlorinated compounds act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA_A receptor. For instance, 6-chloro-3'-nitroflavone has been identified as a potent ligand for this site.[13] Such compounds do not activate the receptor directly but enhance the effect of GABA when it binds.[6]

-

Channel Blockers: Some chlorinated molecules can directly inhibit GABA_A receptor function. The chlorinated resin acid 12,14-dichlorodehydroabietic acid has been shown to be a potent, irreversible antagonist of the GABA_A receptor, likely acting at or near the picrotoxinin site within the chloride channel.[14]

2.3. Novel Bactericidal and Oxidative Activity

Recent research has uncovered a completely novel biological activity for chlorinated GABA derivatives that is independent of neurotransmission. GABA chloramine (GABA-Cl) , formed by the reaction of GABA with hypochlorous acid, acts as a mild oxidizing agent.[15]

-

Mechanism: Similar to N-chlorotaurine, a well-known antiseptic, GABA-Cl can selectively oxidize sulfhydryl and methionine residues in proteins.[15] This property confers significant bactericidal activity. Esterification of GABA-Cl to form GABAet-Cl increases its hydrophobicity, enhancing its ability to penetrate microbial membranes and increasing its potency against bacteria like Staphylococcus aureus and Escherichia coli.[15] This opens a new avenue for the development of topical antiseptic agents based on the GABA scaffold.

Structure-Activity Relationships (SAR)

The position and nature of substituents on a GABA analog dramatically influence its interaction with biological targets.

-

For GABA_B agonism, the presence of a p-chlorophenyl ring at the β-position, as seen in Baclofen, is a key determinant of potency and selectivity.[11]

-

For certain GABA_A receptor antagonists based on a pyridazine structure, the highest potency is achieved when an aromatic π-system is present at the 6-position of the pyridazine ring.[16]

-

For the novel bactericidal haloamines, esterification to increase lipophilicity significantly boosts potency, demonstrating the importance of membrane permeability for this specific activity.[15]

The following table summarizes the properties of representative chlorinated GABA analogs.

| Compound | Primary Target | Mechanism of Action | Key Structural Feature | Primary Biological Effect |

| Baclofen | GABA_B Receptor | Selective Agonist | β-(4-chlorophenyl) group | Muscle Relaxation, Anti-spasticity[8][11] |

| Trichloroethanol | GABA_A Receptor | Positive Allosteric Modulator | Trichloro-ethyl group | Sedation, Hypnosis[12] |

| 6-Chloro-3'-nitroflavone | GABA_A Receptor (BZD site) | Antagonist | Chlorinated flavone scaffold | Blocks diazepam effects[13] |

| GABAet-Cl | Bacterial Proteins | Oxidizing Agent | N-chloro, Ethyl ester | Bactericidal[15] |

Key Experimental Protocols

Characterizing the biological activity of novel chlorinated GABA analogs requires a multi-faceted approach combining biochemical and functional assays.

4.1. Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (K_i) of a chlorinated GABA analog at GABA_A or GABA_B receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-

Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of test compound (at various concentrations), 50 µL of radioligand (e.g., [³H]GABA for the GABA site or [³H]Saclofen for GABA_B), and 150 µL of the membrane preparation.

-

For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., unlabeled GABA).

-

Incubate at 4°C for 30 minutes.

-

-

Separation and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

4.2. Protocol: Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the effect of a compound on GABA-induced ion channel activity in real-time.

Objective: To determine if a chlorinated GABA analog acts as an agonist, antagonist, or allosteric modulator at GABA_A receptors.

Methodology:

-

Cell Preparation:

-

Use cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific GABA_A receptor subunits (e.g., α1β2γ2).

-

Plate cells onto glass coverslips for recording.

-

-

Recording Setup:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., Krebs solution).

-

Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution containing a high chloride concentration.

-

Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at -60 mV.

-

-

Drug Application:

-

Apply GABA (at its EC₂₀ concentration) to the cell using a rapid perfusion system to elicit a baseline chloride current (I_GABA).

-

To test for modulatory activity, co-apply the test compound with GABA and observe any potentiation or inhibition of the baseline current.[17]

-

To test for agonist activity, apply the test compound alone.

-

To test for antagonist activity, pre-apply the test compound before co-application with GABA.

-

-

Data Acquisition and Analysis:

-

Record membrane currents using an amplifier and digitize the data.

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Express the effect of the compound as a percentage change from the baseline GABA response. Construct dose-response curves to determine EC₅₀ or IC₅₀ values.

-

Visualizations: Pathways and Workflows

GABA Receptor Signaling Pathways

Caption: Signaling pathways for GABA_A and GABA_B receptors.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Therapeutic Potential and Future Directions

Chlorinated GABA analogs are established therapeutic agents, but significant potential remains untapped.

-

Current Applications: The primary uses are in treating spasticity (Baclofen) and as sedatives (Chloral Hydrate).[11][12] The principles behind these drugs inform the development of new anticonvulsant and anxiolytic agents.[4][18]

-

Future Research:

-

Subtype Selectivity: Designing analogs with higher selectivity for specific GABA_A receptor subunit combinations could lead to drugs with improved side-effect profiles, separating desired anxiolytic effects from unwanted sedation.

-

GAT Inhibitors: While not extensively covered here, applying chlorination strategies to GABA transporter inhibitors could yield novel compounds for treating epilepsy or other disorders of GABAergic hypofunction.[3][10]

-

Novel Applications: The discovery of bactericidal GABA chloramines opens an entirely new research domain.[15] Future work could focus on optimizing these compounds for stability and efficacy as topical antiseptics, potentially addressing antibiotic resistance.

-

References

- 1. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. Frontiers | How Staying Negative Is Good for the (Adult) Brain: Maintaining Chloride Homeostasis and the GABA-Shift in Neurological Disorders [frontiersin.org]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 13. 6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of GABA-gated chloride channels by 12,14-dichlorodehydroabietic acid in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Positive allosteric modulators of GABAA receptor restore chloride current from blockade by competitive antagonists in a ligand-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Literature review on 3-amino-4-arylbutyric acid derivatives

An In-Depth Technical Guide to 3-Amino-4-Arylbutyric Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Applications

Abstract

Derivatives of 3-amino-4-arylbutyric acid represent a significant class of γ-aminobutyric acid (GABA) analogs that have yielded clinically important therapeutics. By modifying the flexible and polar structure of GABA, medicinal chemists have developed compounds capable of crossing the blood-brain barrier and exhibiting enhanced pharmacological profiles. These derivatives primarily exert their effects through two distinct mechanisms: agonism at the GABA-B receptor and modulation of voltage-gated calcium channels via the α2δ subunit. This guide provides a comprehensive review of the core pharmacology, structure-activity relationships (SAR), synthetic methodologies, and therapeutic landscape of key 3-amino-4-arylbutyric acid derivatives and related compounds, offering field-proven insights for researchers and drug development professionals.

Introduction: Overcoming GABA's Limitations

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic neurotransmission is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, pain, and spasticity.[1][2] However, GABA itself has poor therapeutic utility due to its high polarity and flexible structure, which prevent it from effectively crossing the blood-brain barrier.[1]

This limitation spurred the development of GABA analogs designed to overcome these pharmacokinetic hurdles. By incorporating a lipophilic aryl group, specifically a phenyl ring at the β-position relative to the carboxyl group (yielding a 4-aryl position relative to the amino group), researchers created a scaffold—3-amino-4-arylbutyric acid—that exhibits improved CNS penetration and potent biological activity. Prominent examples include Phenibut (β-phenyl-γ-aminobutyric acid) and Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[3] This structural class, along with other GABA analogs like Gabapentin and Pregabalin, has become a cornerstone in treating a range of CNS disorders.[4]

Core Pharmacological Targets and Mechanisms of Action

The therapeutic effects of 3-amino-4-arylbutyric acid derivatives and related analogs are primarily mediated by two distinct molecular targets. The specific interaction depends on the subtle structural features of each molecule.

GABA-B Receptor Agonism

The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, mediates prolonged synaptic inhibition.[5][6] It exists as a heterodimer of GABA-B1 and GABA-B2 subunits.[5] Activation of presynaptic GABA-B receptors inhibits the release of neurotransmitters, while postsynaptic activation leads to hyperpolarization by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6]

Key Derivatives:

-

Baclofen: A selective GABA-B receptor agonist, Baclofen is the prototypical therapeutic agent in this class. The addition of a chlorine atom at the para-position of the phenyl ring significantly enhances its potency as a GABA-B agonist compared to Phenibut.[3] It is widely prescribed as a muscle relaxant for treating spasticity associated with multiple sclerosis or spinal cord injuries.[3][4]

-

Phenibut: This compound is a direct GABA analog with a phenyl ring. It functions as a GABA-B receptor agonist and is used in some countries to treat anxiety and insomnia.[3][7] Research suggests Phenibut may also modulate dopamine levels, contributing to its nootropic and mood-altering effects.[3]

Voltage-Gated Calcium Channel (VGCC) α2δ Subunit Modulation

A distinct class of GABA analogs, often termed "gabapentinoids," do not act directly on GABA receptors. Instead, their primary mechanism involves binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[8][9][10] The α2δ subunit is a key regulator of VGCC trafficking and function.[10] By binding to this subunit, gabapentinoids reduce the flow of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[8][11] This mechanism is particularly effective in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy.[8]

Key Derivatives (Related Analogs):

-

Gabapentin and Pregabalin: While not classic 4-aryl derivatives, Gabapentin and Pregabalin are structurally related GABA analogs that are highly selective ligands for the α2δ subunit.[4][12] They are first-line treatments for various neuropathic pain conditions, fibromyalgia, and as adjunctive therapy for partial seizures.[4][9][13]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly sensitive to their chemical structure, particularly the nature of the aryl ring, its substitution pattern, and the stereochemistry of the chiral center at the 3-position.

-

Aryl Ring Substitution: The substitution on the phenyl ring is a critical determinant of pharmacological activity and target selectivity. The addition of a chlorine atom in the para-position, as seen in Baclofen, significantly increases agonist potency at the GABA-B receptor compared to the unsubstituted phenyl ring of Phenibut.[3] This highlights the importance of electronic and steric factors in the binding pocket.

-

Stereochemistry: The biological activity often resides in a single enantiomer. For instance, the psychopharmacological effects of Phenibut and the muscle relaxant properties of Baclofen are primarily attributed to the (R)-enantiomer. This underscores the necessity of stereocontrolled synthesis to produce enantiomerically pure drugs, minimizing potential side effects from the inactive or less active (S)-enantiomer.

-

Lipophilicity: The introduction of the aryl group increases the lipophilicity of the GABA scaffold, which is a key factor for enhancing blood-brain barrier penetration. Further SAR studies have explored various substituents on the aryl ring to optimize this property for improved pharmacokinetic profiles.[14][15]

Synthetic Methodologies

The synthesis of 3-amino-4-arylbutyric acids has evolved from classical racemic methods to highly efficient asymmetric and continuous-flow processes.

Racemic and Asymmetric Synthesis

Early syntheses often produced racemic mixtures. One established method for preparing racemic Baclofen, Phenibut, and Pregabalin involves the Lossen rearrangement.[16] However, given that biological activity is typically enantiomer-specific, asymmetric synthesis is the preferred modern approach.

Key Asymmetric Strategies:

-

Chiral Auxiliaries: Using chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

-

Catalytic Asymmetric Reactions: Enantioselective conjugate addition of nucleophiles to cinnamic acid derivatives is a powerful strategy.[7] This can be achieved using chiral catalysts, including organocatalysts, to set the desired stereocenter.[7]

-

Enantioconvergent Cross-Coupling: Recent advances include nickel-catalyzed enantioconvergent methods that can transform racemic starting materials into a single, desired enantiomer of a protected amino acid derivative.[17]

Experimental Protocol: Asymmetric Synthesis via Conjugate Addition

A representative modern approach involves the asymmetric Michael addition to an α,β-unsaturated ester followed by functional group transformations.

-

Step 1: Asymmetric Michael Addition: A substituted cinnamaldehyde is reacted with nitromethane in the presence of a heterogeneous organocatalyst (e.g., a polystyrene-supported prolinol derivative) to yield a chiral γ-nitro aldehyde with high enantioselectivity.[7] This step is crucial as it establishes the key stereocenter.

-

Step 2: Oxidation: The resulting aldehyde is oxidized to a carboxylic acid using an appropriate oxidizing agent. This can be performed in a telescoped flow process, where the output from the first step is directly fed into the next reactor.[7]

-

Step 3: Reduction of Nitro Group: The nitro group of the γ-nitrobutyric acid intermediate is reduced to a primary amine. This is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or with reducing agents like zinc in acidic media.

-

Step 4: Deprotection and Isolation: Any protecting groups used during the synthesis are removed, and the final 3-amino-4-arylbutyric acid product is purified, often by crystallization or chromatography.

Therapeutic Applications & Clinical Significance

The derivatives of 3-amino-4-arylbutyric acid and related GABA analogs have found broad clinical use in treating a variety of disorders stemming from neuronal hyperexcitability.

| Compound | Primary Target | Key Therapeutic Applications | Citations |

| Baclofen | GABA-B Receptor Agonist | Spasticity, Muscle relaxation | [3][4] |

| Phenibut | GABA-B Receptor Agonist | Anxiety, Insomnia, Nootropic (not widely approved) | [3][7] |

| Gabapentin | VGCC α2δ Subunit | Neuropathic pain, Postherpetic neuralgia, Seizures | [4][11][13] |

| Pregabalin | VGCC α2δ Subunit | Neuropathic pain, Fibromyalgia, Generalized anxiety disorder, Seizures | [4][13] |

Future Perspectives & Drug Development

The clinical success of existing 3-amino-4-arylbutyric acid derivatives continues to drive research into novel analogs with improved properties. Current efforts in drug discovery are focused on:

-

Enhanced Selectivity: Developing ligands with higher selectivity for specific GABA-B receptor subtypes or α2δ subunits to minimize off-target effects and improve the therapeutic window.

-

Improved Pharmacokinetics: Modifying the core scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to less frequent dosing or more consistent plasma levels. Gabapentin enacarbil, a prodrug of gabapentin, was specifically designed to overcome the poor absorption of the parent drug.[13]

-

Novel Therapeutic Targets: Exploring the potential of these derivatives in other CNS disorders where neuronal excitability plays a role, such as addiction and certain psychiatric conditions. For example, baclofen has been investigated for its potential in treating alcohol withdrawal.[11]

-

Dual-Action Ligands: Designing single molecules that can modulate multiple targets, such as combining α2δ binding with activity at another pain-related target, could offer synergistic therapeutic benefits.[18]

The foundational scaffold of 3-amino-4-arylbutyric acid remains a fertile ground for medicinal chemistry, promising the development of next-generation therapeutics for a wide array of challenging neurological and psychiatric diseases.

References

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. nbinno.com [nbinno.com]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABA receptor agonists, antagonists and modulators [hellobio.com]

- 6. GABAB receptor - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. psychiatrist.com [psychiatrist.com]

- 9. Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 12. Gabapentin - Wikipedia [en.wikipedia.org]

- 13. drugs.com [drugs.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid: From Supplier Vetting to Quality Control

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the use of chiral building blocks is not just a preference but a necessity for creating stereochemically pure and effective drug candidates. Among these, Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid, a non-proteinogenic amino acid, serves as a critical intermediate in the synthesis of complex molecular architectures. Its structural features, including the Boc-protected amine and the chlorinated phenyl ring, make it a valuable component for introducing specific pharmacophores and controlling stereochemistry in drug discovery programs.

This in-depth technical guide provides a comprehensive overview for researchers and scientists on navigating the commercial landscape for this compound. We will delve into the identification of reputable suppliers, the critical aspects of quality assessment, and the analytical methodologies that underpin the validation of this essential chiral building block.

The Strategic Importance of Chiral Purity in Drug Development

The chirality of a drug molecule is a fundamental determinant of its pharmacological activity. For most biological targets, which are themselves chiral, only one enantiomer of a drug will exhibit the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity.[] Consequently, regulatory bodies like the FDA emphasize the development of single-enantiomer drugs, driving the demand for high-purity chiral building blocks.[2] this compound, as a chiral intermediate, directly addresses this need, enabling the stereoselective synthesis of drug candidates.

Identifying Commercial Suppliers: A Comparative Overview

Sourcing high-quality chemical intermediates is a critical first step in any research and development campaign. A number of chemical suppliers specialize in providing chiral building blocks for the pharmaceutical industry. Below is a comparative table of several identified suppliers for this compound (CAS No. 218608-95-8) and its hydrochloride salt (CAS No. 270596-36-6). It is important to note that while some companies are direct manufacturers, others may be distributors or trading companies, which can influence availability, documentation, and technical support.

| Supplier | Compound Form | Purity (Typical) | Notes |

| Angene Chemical | This compound | Not specified on directory listings | A global supplier of a wide range of research chemicals and building blocks.[3][4] |

| Crysdot LLC | (S)-3-((tert-Butoxycarbonyl)amino)-4-(2-chlorophenyl)butanoic acid | 95+% | Offers various pack sizes, with inquiries needed for current stock and pricing. |

| GLR Innovations | This compound | 95% | A worldwide supplier of specialty and research chemicals, including a range of building blocks.[5] |

| SHANGHAI CHEMHERE CO., LTD | This compound | Not specified on directory listings | Specializes in the development and sale of APIs, pharmaceutical intermediates, and lab chemicals. |

| XIAMEN EQUATION CHEMICAL CO.,LTD | (S)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride | Industrial Grade | A manufacturer based in China, offering the hydrochloride salt of the parent compound.[6] |

| Avanscure Lifesciences Pvt. Ltd. | (S)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride | 98% | A trading company providing services to pharmaceutical and biotech companies.[7] |

This table is based on publicly available information and is intended as a guide. Researchers should always contact suppliers directly for the most current product specifications and availability.

The Cornerstone of Supplier Selection: A Rigorous Quality Assessment Workflow

Selecting a supplier should not be based on price alone. A robust quality assessment is paramount to ensure the integrity of your research. The following workflow outlines a systematic approach to vetting potential suppliers and validating the quality of this compound.

Figure 1: A workflow for the selection and validation of a commercial supplier for a critical chiral building block.

Deconstructing the Certificate of Analysis (CoA): A Researcher's Checklist

The Certificate of Analysis is a critical document that provides a summary of the quality control testing performed on a specific batch of a compound.[8] When sourcing this compound, researchers should meticulously review the CoA for the following key information:

-

Identity Confirmation: The CoA should confirm the compound's identity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). These methods provide unambiguous structural elucidation.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds like Boc-protected amino acids. The CoA should specify the purity level, often expressed as an area percentage from the HPLC chromatogram.[8]

-

Enantiomeric Purity (Chiral Integrity): This is arguably the most critical parameter for a chiral building block. The enantiomeric excess (ee) or the percentage of the desired (S)-enantiomer should be determined using a chiral HPLC method. This involves separating the (S) and (R) enantiomers on a chiral stationary phase.[9]

-

Residual Solvents: The CoA may also include information on the levels of residual solvents from the manufacturing process, often determined by Gas Chromatography (GC).

-

Physical Properties: Information such as appearance, melting point, and solubility should be consistent with the expected properties of the compound.

Essential In-House Quality Control: Verifying Supplier Claims

While a supplier's CoA is a valuable starting point, it is best practice to perform in-house quality control on a new batch of any critical reagent. This not only verifies the supplier's data but also ensures the material is suitable for your specific application.

Experimental Protocol: Chiral HPLC Analysis for Enantiomeric Purity

The following is a general protocol for the chiral HPLC analysis of this compound. The specific column and mobile phase conditions may need to be optimized.

-

Column Selection: A macrocyclic glycopeptide-based chiral stationary phase (CSP) is often effective for the separation of N-protected amino acids.

-

Mobile Phase Preparation: A common mobile phase for reversed-phase chiral HPLC is a mixture of an aqueous buffer (e.g., ammonium trifluoroacetate or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase can be adjusted to optimize separation.

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound standard and the sample to be tested.

-

Dissolve in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL).

-

Filter the solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a standard solution of the racemic compound (if available) to determine the retention times of the (S) and (R) enantiomers.

-

Inject the sample solution and integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [([Area of S-enantiomer] - [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer])] x 100

-

Applications in Synthesis: A Focus on Peptide Chemistry

Boc-protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS).[10] The Boc group provides temporary protection of the alpha-amino group, allowing for the sequential coupling of amino acids to a growing peptide chain.[2] this compound can be incorporated into peptides to introduce a non-natural amino acid residue, which can impart unique properties such as increased proteolytic stability, conformational constraints, or altered biological activity.

The use of Boc chemistry in SPPS involves a repetitive cycle of deprotection (typically with an acid like trifluoroacetic acid, TFA), neutralization, and coupling.[10] The choice of coupling reagents and reaction conditions is critical to ensure efficient peptide bond formation and minimize side reactions.

Conclusion

Sourcing high-quality this compound is a critical step for researchers in drug discovery and development. By adopting a systematic approach to supplier vetting, meticulously scrutinizing the Certificate of Analysis, and performing rigorous in-house quality control, scientists can ensure the integrity of their starting materials. This diligence is fundamental to the synthesis of novel, stereochemically defined molecules with the potential to become the next generation of therapeutics.

References

- 2. peptide.com [peptide.com]

- 3. Angene Chemical [sobekbio.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Glr Innovations [glrinnovations.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 10. chempep.com [chempep.com]

Introduction: The Role and Importance of Boc-Protected Amino Acids

An In-depth Technical Guide to the Safety, Handling, and Storage of Boc-Protected Amino Acids

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex pharmaceutical compounds.[1] Introduced in the late 1950s, its utility stems from its remarkable stability under a wide range of conditions and its facile, selective removal under mild acidic conditions.[1][2] This unique characteristic allows for the precise, stepwise construction of peptide chains and other complex molecules, preventing unwanted side reactions at the highly reactive amino group.[]

As a Senior Application Scientist, I have observed that while these reagents are ubiquitous in drug development and research, a deep, mechanistic understanding of their proper handling is often assumed rather than explicitly detailed. This guide aims to bridge that gap. It is designed for researchers, scientists, and drug development professionals, providing not just a set of rules, but a framework of reasoning based on the inherent chemical properties of these compounds. Our objective is to empower you to work with Boc-protected amino acids safely, efficiently, and with the highest degree of scientific integrity, ensuring both the safety of laboratory personnel and the quality of your experimental outcomes.

Fundamental Chemical Properties: Understanding the "Why" Behind the "How"

The protocols for handling any chemical are not arbitrary; they are a direct consequence of its physical and chemical properties. Understanding the nature of Boc-protected amino acids is paramount to their safe and effective use.

The Boc Protecting Group: Structure and Function

The Boc group is a carbamate that temporarily masks a primary or secondary amine.[4] Its efficacy lies in its steric bulk and electronic properties, which render the protected amine nucleophilicity negligible under many reaction conditions. The most common reagent for its introduction is di-tert-butyl dicarbonate (Boc₂O).[1][4]

Chemical Stability Profile

The stability of the Boc group dictates the conditions under which it can be used and the methods required for its storage and handling.

-

2.2.1 Stability Towards Bases and Nucleophiles Boc-protected amino acids exhibit high stability in basic and nucleophilic conditions.[1][5][] This robustness is critical for synthetic strategies that require the use of base-labile protecting groups, such as Fmoc, on other parts of the molecule, enabling an orthogonal protection strategy.[5]

-

2.2.2 Acid Lability: The Key to Deprotection The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[][7] Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent, are commonly used for its removal.[7][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton, with the subsequent release of carbon dioxide from the resulting carbamic acid.[9] This acid-lability is the primary reason why acidic contaminants must be scrupulously avoided during storage and handling.

-